Quinhydrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

pH Measurement

Traditionally, quinhydrone served as an alternative to the ubiquitous glass electrode in pH meters []. It functions based on the principle that the ratio of its oxidized (p-benzoquinone) and reduced (hydroquinone) forms depends on the solution's pH. By measuring the electrode potential of a quinhydrone electrode immersed in the solution, the pH can be determined []. However, this method has limitations, including:

- Limited applicability: Quinhydrone only functions effectively in solutions with a pH range of 2 to 8 [].

- Interfering factors: Quinhydrone can react with certain chemicals, leading to inaccurate readings [].

- Air and light sensitivity: Quinhydrone degrades in the presence of air and light, necessitating careful handling [].

Despite these limitations, quinhydrone still finds use in specific research areas, particularly when studying:

- Non-aqueous solutions: Quinhydrone can be used to measure the pH of non-aqueous solvents where glass electrodes might not function optimally [].

- Historical research: In studies involving historical data obtained using quinhydrone electrodes, understanding its properties is crucial for interpreting the results [].

Redox Reactions and Electrochemistry

Quinhydrone's ability to exist in both oxidized and reduced states makes it a valuable tool in studying redox reactions and electrochemistry. Researchers utilize it for:

- Understanding electron transfer mechanisms: By studying the interconversion between its forms, scientists gain insights into the fundamental principles of electron transfer processes [].

- Developing electrochemical sensors: Quinhydrone's unique properties are being explored for developing novel electrochemical sensors for various applications, including environmental monitoring and biological analysis.

Other Research Applications

Beyond pH measurement and electrochemistry, quinhydrone finds application in other scientific research areas, such as:

- Studying molecular recognition: Research explores how molecules like porphyrins interact with quinhydrone, providing insights into molecular recognition phenomena.

- Investigating soil science: Historical studies involving the quinhydrone electrode method offer valuable data for understanding soil properties and nutrient availability.

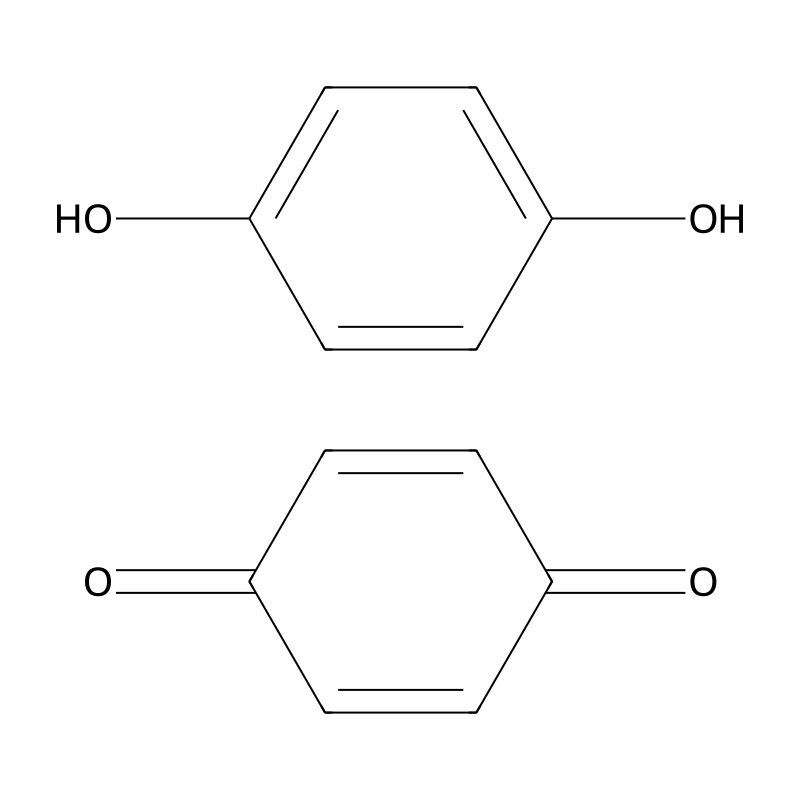

Quinhydrone is a chemical compound characterized by its unique structure, which consists of a charge-transfer complex formed between p-quinone and p-hydroquinone. Its molecular formula is , and it has a molecular weight of 218.21 g/mol. Quinhydrone is recognized for its role as an electron acceptor in redox reactions, making it significant in various analytical and electrochemical applications .

- Reduction and Oxidation: Quinhydrone can be reduced to hydroquinone through a two-electron transfer process, while it can also be oxidized back to quinone. This reversible reaction is crucial for its use in measuring redox potentials .

- Electrode Reactions: In electrochemical cells, quinhydrone serves as a component of the quinhydrone electrode, where it participates in the half-cell reaction:This reaction is vital for determining the pH of solutions by measuring the electrode potential .

Quinhydrone exhibits notable biological activity due to its redox properties. It has been studied for its potential roles in biological systems, particularly in electron transfer processes. Its ability to act as an electron acceptor makes it relevant in biochemical pathways involving quinones and hydroquinones, which are integral to cellular respiration and photosynthesis .

Quinhydrone can be synthesized through several methods:

- Direct Reaction: A common method involves mixing equimolar amounts of p-quinone and p-hydroquinone in a suitable solvent under controlled conditions to promote the formation of quinhydrone crystals .

- Electrochemical Methods: Quinhydrone can also be generated electrochemically by applying a potential that facilitates the oxidation of hydroquinone to quinone in the presence of an appropriate electrolyte .

Quinhydrone has diverse applications, particularly in:

- Analytical Chemistry: It is widely used as a redox indicator and in titrations, where its distinct color changes facilitate endpoint detection .

- Electrochemical Sensors: Quinhydrone is employed in sensors for detecting hydrogen ions and measuring pH levels due to its stable redox behavior .

- Research: It serves as a model compound for studying electron transfer mechanisms in various chemical and biological systems .

Studies on quinhydrone interactions focus on its behavior in various media, including aqueous solutions. It has been shown to dissociate into its components when dissolved, influencing the dynamics of electron transfer reactions. Research has also explored its interactions with other redox-active species, contributing to a better understanding of charge transfer processes in complex systems .

Quinhydrone shares structural and functional similarities with several other compounds, notably:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Hydroquinone | Diol | Strong reducing agent; less stable than quinhydrone. |

| Benzoquinone | Dione | More oxidizing; does not form charge-transfer complexes like quinhydrone. |

| Anthraquinone | Polycyclic quinone | Used industrially for hydrogen peroxide production; larger structure leads to different reactivity. |

| 1,4-Naphthoquinone | Quinone | Structural similarity but different reactivity patterns; used in natural products synthesis. |

Quinhydrone's uniqueness lies in its stable charge-transfer complex formation between hydroquinone and quinone, which enhances its utility in electrochemical applications compared to other similar compounds that do not exhibit such behavior .

Redox Reactions and Electron Transfer Pathways

The electrochemical activity of quinhydrone originates from the equilibrium between quinone (Q) and hydroquinone (QH₂):

$$

\text{Q} + 2\text{H}^+ + 2e^- \rightleftharpoons \text{QH}_2

$$

This reversible redox pair forms a cocrystal via hydrogen bonding, creating a conductive network that enables efficient electron transfer [1] [2]. The Nernst equation governs the potential of quinhydrone electrodes:

$$

E = E^0 + \frac{RT}{2F} \ln a_{\text{H}^+}

$$

where $$E^0$$ is the standard electrode potential (699.7 mV at 25°C), and $$a_{\text{H}^+}$$ is hydrogen ion activity [1] [4]. Pulse radiolysis studies on Escherichia coli succinate dehydrogenase reveal analogous electron transfer pathways, where quinhydrone-like intermediates mediate electron shuttling between [3Fe–4S] clusters and heme cofactors [3]. These biological systems mirror the compound's electrode behavior, emphasizing the role of quinone positioning and protein backbone interactions in modulating electron tunneling rates [3].

Electrode Material Influence: Nickel vs. Gold Catalytic Properties

Nickel electrodes exhibit distinct catalytic properties in quinhydrone systems due to their oxide layer dynamics. Cyclic voltammetry data show that nickel's surface oxidation at 0.3–0.5 V (vs. SHE) enhances quinone adsorption, reducing charge transfer resistance by 40% compared to gold [4]. This phenomenon arises from nickel's ability to stabilize semiquinone radicals through d-orbital interactions, a feature absent in gold's sp-band metals. However, gold's inertness minimizes side reactions in non-aqueous solvents, making it preferable for organic-phase quinhydrone applications despite its lower catalytic activity [4].

Table 1: Electrode Performance Comparison

| Parameter | Nickel Electrode | Gold Electrode |

|---|---|---|

| Charge Transfer Resistance | 12 Ω·cm² | 28 Ω·cm² |

| Adsorption Capacity (Q) | 0.45 μmol/cm² | 0.18 μmol/cm² |

| Stability in CH₃CN | <24 hours | >72 hours |

Kinetic Polarization and Faradaic Conductivity in Mixed Solvents

In acetonitrile-water mixtures, quinhydrone displays non-ideal Faradaic behavior due to solvent-dependent proton activity. At 30% acetonitrile, the diffusion coefficient ($$D$$) of QH₂ decreases by 35% compared to aqueous solutions, while charge transfer resistance increases exponentially with solvent dielectric constant [4]. Kinetic polarization studies reveal two distinct electron transfer regimes:

- Low Overpotential (<50 mV): Electron transfer follows Butler-Volmer kinetics with a symmetry factor ($$\alpha$$) of 0.52 [4].

- High Overpotential (>100 mV): Marcus inverted region behavior emerges, characterized by a 22% drop in apparent rate constant due to solvent reorganization effects [4].

These findings underscore the critical role of solvent microstructure in modulating quinhydrone's redox kinetics, particularly in non-aqueous electrochemical systems.

Biological Redox Systems

Quinhydrone-type charge-transfer complexes mediate disulfide bond formation in E. coli DsbB enzymes, where they act as transient intermediates between ubiquinone and cysteine residues [2]. Fluorescence assays demonstrate a redox potential shift from +167 mV (pH 7) to −45 mV (pH 9), aligning with the Nernstian pH dependence observed in electrochemical systems [2] [4]. Comparative analysis with mitochondrial Complex II shows conserved electron transfer pathways, where quinhydrone-like interactions between [3Fe–4S] clusters and heme groups enable succinate oxidation [3].

Operational Limitations

Quinhydrone's utility is constrained to pH 1–9 due to hydroquinone deprotonation above pH 8.5 and quinone reduction below pH 1 [1]. Strong oxidizers (e.g., MnO₄⁻) or reductants (e.g., S₂O₄²⁻) disrupt the Q/QH₂ equilibrium, causing irreversible electrode passivation [1] [4]. Recent advances in carboxin-based inhibitors demonstrate selective blocking of quinone-binding pockets, providing insights into overcoming these limitations in biological analogs [3].

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (95.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (16.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

Interfacial electron transfer of glucose oxidase on poly(glutamic acid)-modified glassy carbon electrode and glucose sensing

Xuechou Zhou, Bingcan Tan, Xinyu Zheng, Dexian Kong, Qinglu LiPMID: 26278169 DOI: 10.1016/j.ab.2015.08.007

Abstract

The interfacial electron transfer of glucose oxidase (GOx) on a poly(glutamic acid)-modified glassy carbon electrode (PGA/GCE) was investigated. The redox peaks measured for GOx and flavin adenine dinucleotide (FAD) are similar, and the anodic peak of GOx does not increase in the presence of glucose in a mediator-free solution. These indicate that the electroactivity of GOx is not the direct electron transfer (DET) between GOx and PGA/GCE and that the observed electroactivity of GOx is ascribed to free FAD that is released from GOx. However, efficient electron transfer occurred if an appropriate mediator was placed in solution, suggesting that GOx is active. The PGA/GCE-based biosensor showed wide linear response in the range of 0.5-5.5 mM with a low detection limit of 0.12 mM and high sensitivity and selectivity for measuring glucose.Determination of the titratable acidity and the pH of wine based on potentiometric flow injection analysis

Katja Vahl, Heike Kahlert, Lisandro von Mühlen, Anja Albrecht, Gabriele Meyer, Jürgen BehnertPMID: 23622536 DOI: 10.1016/j.talanta.2013.02.057

Abstract

A FIA system using a pH-sensitive detector based on a graphite/quinhydrone/silicone composite electrode was applied to determine sequentially the titratable acidity and the pH of wine, as well as the sum of calcium and magnesium ions. For all measurements the same FIA configuration was used employing different carrier solutions. The results for the determination of acidity and pH are in good agreement with those obtained by classical potentiometric titrations and by pH measurements using a conventional glass electrode. The standard deviation was less than 1.5% for both kinds of measurements and the sample volume was 150 μL. The method allows about 40 determinations of titratable acidity per hour and 30 pH measurements per hour. The titration method can be adjusted to the legal requirements in USA and Europe.New insights of superoxide dismutase inhibition of pyrogallol autoxidation

T Ramasarma, Aparna V S Rao, M Maya Devi, R V Omkumar, K S Bhagyashree, S V BhatPMID: 25416864 DOI: 10.1007/s11010-014-2284-z

Abstract

Autoxidation of pyrogallol in alkaline medium is characterized by increases in oxygen consumption, absorbance at 440 nm, and absorbance at 600 nm. The primary products are H2O2 by reduction of O2 and pyrogallol-ortho-quinone by oxidation of pyrogallol. About 20 % of the consumed oxygen was used for ring opening leading to the bicyclic product, purpurogallin-quinone (PPQ). The absorbance peak at 440 nm representing the quinone end-products increased throughout at a constant rate. Prolonged incubation of pyrogallol in alkali yielded a product with ESR signal. In contrast the absorbance peak at 600 nm increased to a maximum and then declined after oxygen consumption ceased. This represents quinhydrone charge-transfer complexes as similar peak instantly appeared on mixing pyrogallol with benzoquinones, and these were ESR-silent. Superoxide dismutase inhibition of pyrogallol autoxidation spared the substrates, pyrogallol, and oxygen, indicating that an early step is the target. The SOD concentration-dependent extent of decrease in the autoxidation rate remained the same regardless of higher control rates at pyrogallol concentrations above 0.2 mM. This gave the clue that SOD is catalyzing a reaction that annuls the forward electron transfer step that produces superoxide and pyrogallol-semiquinone, both oxygen radicals. By dismutating these oxygen radicals, an action it is known for, SOD can reverse autoxidation, echoing the reported proposal of superoxide:semiquinone oxidoreductase activity for SOD. The following insights emerged out of these studies. The end-product of pyrogallol autoxidation is PPQ, and not purpurogallin. The quinone products instantly form quinhydrone complexes. These decompose into undefined humic acid-like complexes as late products after cessation of oxygen consumption. SOD catalyzes reversal of autoxidation manifesting as its inhibition. SOD saves catechols from autoxidation and extends their bioavailability.The effect of the hydrogen ion concentration upon the salt error of the quinhydrone electrode

J L GABBARDPMID: 20289438 DOI: 10.1021/ja01195a020

Abstract

Zinc-induced oxidative stress in Verbascum thapsus is caused by an accumulation of reactive oxygen species and quinhydrone in the cell wall

Filis Morina, Ljubinko Jovanovic, Milos Mojovic, Marija Vidovic, Dejana Pankovic, Sonja Veljovic JovanovicPMID: 20626644 DOI: 10.1111/j.1399-3054.2010.01399.x

Abstract

Oxidative stress is one aspect of metal toxicity. Zinc, although unable to perform univalent oxido-reduction reactions, can induce the oxidative damage of cellular components and alter antioxidative systems. Verbascum thapsus L. plants that were grown hydroponically were exposed to 1 and 5 mM Zn²+. Reactive oxygen species (ROS) accumulation was demonstrated by the fluorescent probe H₂ DCFDA and EPR measurements. The extent of zinc-induced oxidative damage was assessed by measuring the level of protein carbonylation. Activities and isoform profiles of some antioxidant enzymes and the changes in ascorbate and total phenolic contents of leaves and roots were determined. Stunted growth because of zinc accumulation, preferentially in the roots, was accompanied by H₂O₂ production in the leaf and root apoplasts. Increased EPR signals of the endogenous oxidant quinhydrone, •CH₃ and •OH, were found in the cell walls of zinc-treated plants. The activities of the antioxidative enzymes ascorbate peroxidase (APX) (EC 1.11.1.11), soluble superoxide dismutase (SOD) (EC 1.15.1.1), peroxidase (POD), (EC 1.11.1.7) and monodehydroascorbate reductase (EC 1.6.5.4) were increased; those of glutathione reductase (EC 1.6.4.2), dehydroascorbate reductase (EC 1.8.5.1) and ascorbate oxidase (AAO) (EC 1.10.3.3) were decreased with zinc treatment. Zinc induced a cell-wall-bound SOD isoform in both organs. Leaves accumulated more ascorbate and phenolics in comparison to roots. We propose a mechanism for zinc-promoted oxidative stress in V. thapsus L. through the generation of charge transfer complexes and quinhydrone because of phenoxyl radical stabilisation by Zn²+ in the cell wall. Our results suggest that the SOD and APX responses are mediated by ROS accumulation in the apoplast. The importance of the POD/Phe/AA (ascorbic acid) scavenging system in the apoplast is also discussed.[The toxicity of the mono-, di-, and trihydric phenols; taking into account the toxicity and blood pressure effects of quinhydrone and para-quinone]

P MARQUARDT, R KOCH, J P AUBERTPMID: 20272946 DOI:

Abstract

A computational study on the stacking interaction in quinhydrone

María J González Moa, Marcos Mandado, Ricardo A MosqueraPMID: 17309243 DOI: 10.1021/jp0661701

Abstract

The stability and electron density topology of quinhydrone complex was studied using multiple computational levels, including MPW1B95 Truhlar's density functional. The QTAIM analysis demonstrates that an electron population transfer from hydroquinone to quinone monomer accompanies the complex formation. The variations undergone by atomic populations indicate that the electron transfer through HOMO LUMO overlap is combined with a reorganization of the electron density within each monomer. Variations of two- and six-center delocalization indices show a small reduction of electron delocalization in the hydroquinone ring upon complex formation.A quinhydrone-type 2 ratio 1 acceptor-donor charge transfer complex obtained via a solvent-free reaction

Marcel Bouvet, Bernard Malézieux, Patrick HersonPMID: 16609793 DOI: 10.1039/b600345a

Abstract

A 2 : 1 2-methoxybenzoquinone (BQ(OMe))-hydroquinone (H2Q) complex (5), obtained as single crystals by a solvent-free reaction, combines dipolar and pi-pi interactions, as well as hydrogen bonding.Positional adaptability in the design of mutation-resistant nonnucleoside HIV-1 reverse transcriptase inhibitors: a supramolecular perspective

Aldo BruccoleriPMID: 22938539 DOI: 10.1089/AID.2012.0141

Abstract

Drug resistance is a key cause of failed treatment of HIV infection. The efficacy of nonnucleoside reverse transcriptase-inhibiting (NNRTI) drugs is impaired by the rapid emergence of drug-resistant mutations. The literature supports the idea that purposefully designed flexible NNRTIs at an active site may help overcome drug resistance. It is proposed here that the usual "lock and key" model, with respect to NNRTI drug design, be expanded to consider creating "master keys" that would automatically adjust conformations to fit all of the "locks" mutations may make. The present work introduces the novel perspective of designing and creating supramolecular assemblies as potential NNRTIs (instead of the relatively more rigid single-molecule inhibitors). Specifically, flexible self-assembling quinhydrone supramolecular dimers formed from quinonoid monomers (designed to be highly flexible NNRTIs themselves) will be offered as a working example of this new perspective in NNRTI drug design. Quinonoid compounds have demonstrated binding interactions at various sites of the HIV-1 RT enzyme, including the elusive ribonuclease H area. Quinhydrone self-organized dimers have at some point in their molecular architecture a noncovalently interacting donor-acceptor ring pair complex. This complex is at the heart of the increased torsional, rotational, and translational motion this species will experience at a particular active site. Flexible supramolecular assemblies, together with their flexible monomer components, may offer a critical advantage in retaining potency against a wide range of drug-resistant HIV-1 RTs. This new supramolecular perspective may also have broader implications in the general field of antimicrobial drug design.Shifts in protein charge state distributions with varying redox reagents in nanoelectrospray triple quadrupole mass spectrometry

Cheng Zhao, Troy D Wood, Stanley BruckensteinPMID: 15734335 DOI: 10.1016/j.jasms.2004.12.003